molecular formula C16H18N2O5S B2888452 Isoxazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1795192-25-4

Isoxazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2888452
CAS RN: 1795192-25-4
M. Wt: 350.39
InChI Key: PJCQGXAYGKXKIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through cyclization reactions, functional group transformations, and purification processes. Detailed synthetic routes can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of Isoxazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is C₁₉H₂₃N₃O₅S . Its molecular weight is approximately 403.47 g/mol . The compound’s structure consists of an isoxazole ring fused to a piperidine ring, with a sulfonyl group attached to the piperidine nitrogen. The arrangement of atoms and bonds within the molecule significantly influences its biological activity .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and acid-base reactions. Researchers have explored its reactivity with different reagents and solvents. These investigations provide insights into its potential applications and reactivity profiles .


Physical And Chemical Properties Analysis

  • Stability : Investigating its stability under different conditions (e.g., temperature, pH) is crucial for drug development .

Scientific Research Applications

Isoxazoline Derivatives in Anticancer Research

Isoxazolines are recognized for their significance in medicinal chemistry, especially as anticancer agents. These compounds, characterized by their nitrogen and oxygen-containing heterocyclic structure, have shown promise in the development of novel chemotherapeutic candidates. A review focused on isoxazoline derivatives extracted from natural sources revealed their potential and uses as anticancer agents, emphasizing the importance of structural-activity relationships and stereochemical aspects in influencing anticancer activity. The review covers the isolation of these compounds, synthetic pathways, and their applications in cancer treatment, underscoring the continuous search for novel anticancer drugs based on isoxazoline frameworks (Kaur et al., 2014).

Isoxazoline and Cytochrome P450 Inhibition

The interaction between isoxazoline compounds and cytochrome P450 enzymes has been a subject of interest, particularly regarding drug metabolism and potential drug-drug interactions. A study reviewing the selectivity of chemical inhibitors for major human hepatic cytochrome P450 isoforms identified isoxazoline compounds as potential modifiers of CYP-mediated drug metabolism. This interaction highlights the relevance of isoxazoline derivatives in pharmacokinetic studies and the development of drugs with minimized adverse interactions (Khojasteh et al., 2011).

Isoxazolines in Environmental Contaminant Remediation

Research on the removal of environmental contaminants using advanced oxidation processes (AOPs) has included compounds with isoxazoline structures. These studies explore the use of isoxazoline derivatives in photocatalytic degradation processes, aiming at the efficient removal of persistent organic pollutants from water sources. The exploration of isoxazoline compounds in environmental science indicates their versatility and potential application in designing sustainable remediation technologies (Prasannamedha et al., 2020).

Antioxidant Applications

Isoxazoline compounds have been synthesized and evaluated for their antioxidant properties, contributing to the body of knowledge on their potential therapeutic applications. Research focused on the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for instance, demonstrates the interest in harnessing the chemical properties of isoxazolines for developing compounds with significant biological activities. These activities include antioxidant effects that could be beneficial in combating oxidative stress-related diseases (Laroum et al., 2019).

Mechanism of Action

The precise mechanism of action for Isoxazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone remains an active area of research. It may interact with specific cellular targets, enzymes, or receptors, affecting biological pathways. Further studies are needed to elucidate its mode of action and potential therapeutic applications .

Safety and Hazards

  • Handling Precautions : Proper protective measures are necessary when working with this compound .

Future Directions

  • Clinical Trials : Evaluate its safety and efficacy in clinical settings .

properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-12-2-4-13(5-3-12)24(20,21)14-7-10-18(11-8-14)16(19)15-6-9-17-23-15/h2-6,9,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCQGXAYGKXKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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